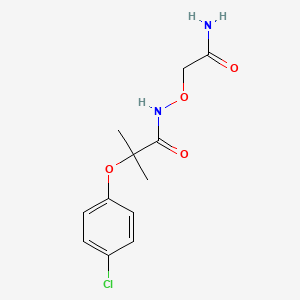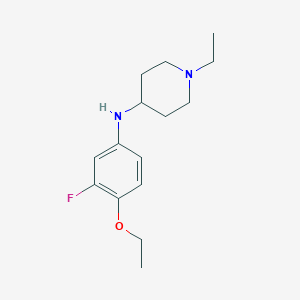
3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid, also known as MPAC, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields of study. MPAC is a heterocyclic compound that contains a pyrrolidine ring, a pyridazine ring, and a carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid is in the field of medicinal chemistry. 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta peptides. Additionally, 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has been found to exhibit antibacterial activity against various strains of bacteria.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it is believed that 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid exerts its effects by binding to specific receptors or enzymes in the body. For example, 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects. In addition to its anticancer and antibacterial activity, 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has been found to exhibit neuroprotective effects by inhibiting the formation of amyloid-beta peptides and reducing neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid is also relatively inexpensive compared to other compounds used in scientific research. However, there are also some limitations to the use of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid in lab experiments. 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid. One potential direction is the development of new derivatives of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid with improved pharmacological properties. Another direction is the study of the mechanism of action of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid to better understand how it exerts its effects. Additionally, the use of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid in combination with other compounds for the treatment of various diseases could be explored further. Finally, the use of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid in nanotechnology and materials science could also be investigated.
Synthesemethoden
The synthesis of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid involves a multi-step process that includes the preparation of the pyridazine-4-carboxylic acid, the formation of the pyrrolidine ring, and the introduction of the methyl group. The pyridazine-4-carboxylic acid is first reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with the amine group of pyrrolidine to form the pyrrolidine ring. Finally, the methyl group is introduced through a methylation reaction using methyl iodide and potassium carbonate.
Eigenschaften
IUPAC Name |
3-methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-11(10(16)17)3-5-14(7-11)9(15)8-2-4-12-13-6-8/h2,4,6H,3,5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHNFLTXIDFMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CN=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)
![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)


![3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid](/img/structure/B6642081.png)


![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)